molecular formula C19H22N4O3S B2984413 Ethyl 4-[2-(6-phenylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate CAS No. 893990-17-5

Ethyl 4-[2-(6-phenylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate

Cat. No.: B2984413
CAS No.: 893990-17-5
M. Wt: 386.47
InChI Key: YLEXSMFDLLESHA-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(6-phenylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate is a synthetic piperazine-carboxylate derivative designed for research and development applications. Piperazine derivatives are recognized as privileged scaffolds in medicinal chemistry due to their versatile binding properties and wide range of biological activities . These compounds are frequently investigated as core structures in the development of novel active compounds, including potential anticancer agents . Specifically, piperazine-containing molecules have demonstrated potent cytotoxic effects and the ability to induce apoptosis in cancer cell lines through both intrinsic and extrinsic pathways, as evidenced by activation of key caspases . The molecular architecture of this compound, which incorporates a phenylpyridazine moiety linked via a sulfanylacetyl bridge to the piperazine ring, suggests potential for interaction with various biological targets. This structure is typical of intermediates used in the synthesis of more complex molecules for pharmacological evaluation. It is supplied For Research Use Only and is strictly not for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-[2-(6-phenylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-2-26-19(25)23-12-10-22(11-13-23)18(24)14-27-17-9-8-16(20-21-17)15-6-4-3-5-7-15/h3-9H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEXSMFDLLESHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001331636
Record name ethyl 4-[2-(6-phenylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

53.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816259
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

893990-17-5
Record name ethyl 4-[2-(6-phenylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 4-[2-(6-phenylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate (referred to as "the compound" hereafter) is a synthetic organic compound with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H22N4O3S
  • Molecular Weight : 386.47 g/mol
  • CAS Registry Number : 893990-17-5

The compound features a piperazine core, which is known for enhancing the bioavailability of drugs. The presence of a sulfanylacetyl group and a phenylpyridazine moiety contributes to its unique biological profile.

The biological activity of the compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of pro-inflammatory mediators.
  • Receptor Binding : It exhibits affinity for neurotransmitter receptors, particularly serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders.
  • Cell Signaling Pathways : The compound modulates key signaling pathways, including:
    • NF-κB pathway involved in inflammation
    • PI3K/Akt pathway related to cell survival and proliferation

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
Cell LineIC50 (µM)Reference
HeLa15.2
MCF-712.8
A54918.5

These results suggest that the compound may act as a promising lead for developing anticancer agents.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties through:

  • Inhibition of Pro-inflammatory Cytokines : Reducing levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
CytokineControl Level (pg/mL)Treated Level (pg/mL)Reduction (%)
TNF-alpha25012052
IL-630015050

This indicates its potential utility in treating inflammatory diseases.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of the compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated:

  • Minimum Inhibitory Concentration (MIC) :
PathogenMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

These findings support the compound's potential as an antimicrobial agent.

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. The results showed:

  • Neuronal Viability : Increased by approximately 40% compared to control groups when treated with the compound.

This suggests that it may have therapeutic implications for neurodegenerative diseases.

Comparison with Similar Compounds

Key Observations :

  • Sulfanylacetyl vs. Sulfonyl Groups : The sulfanylacetyl linker (as in the target compound and ) enhances lipophilicity (LogP ~2.6) compared to sulfonyl derivatives (e.g., ), which may improve membrane permeability .
  • Biological Activity : The oxadiazole-thioether analog () exhibits antimicrobial activity, suggesting the target compound’s pyridazinyl group could be optimized for similar applications.
  • Synthetic Flexibility : Sulfonyl-substituted derivatives (e.g., ) are often synthesized via nucleophilic substitution or coupling reactions, while sulfanylacetyl analogs require thioether bond formation (e.g., via NaBH3CN-mediated reductive amination) .

Piperazine Derivatives with Heterocyclic Appendages

Piperazine-carboxylates bearing heterocycles like indoles, pyrimidines, or oxadiazoles are well-studied:

Compound Name Heterocycle Key Findings References
Ethyl 4-(2-(1H-indol-3-yl)ethyl)piperazine-1-carboxylate Indole 94% yield via hydroformylation/Fischer indolization; potential CNS activity
Ethyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate Oxadiazole-pyridine Anticandidate for kinase inhibition; synthesized via hydrazine acetylation
5-Bromo-3-(2-(2-(piperazin-1-yl)pyrimidin-4-yl)ethyl)-1H-indole hydrochloride Pyrimidine Inhibitor of CYP121A1 (Mycobacterium tuberculosis target); IC₅₀ < 1 μM

Key Observations :

  • Heterocycle Impact : Pyridazine (target compound) and pyrimidine () substituents may confer distinct electronic profiles, influencing target selectivity.
  • Yield and Synthesis : Indole derivatives () achieve high yields (94%) under catalytic conditions, whereas oxadiazole synthesis () requires multistep protocols.

Physicochemical and Crystallographic Comparisons

  • Molecular Weight and Lipophilicity : The target compound’s molecular weight (~404.5 g/mol, extrapolated from ) aligns with drug-like properties, though its LogP (estimated ~2.6) may necessitate formulation optimization for solubility .
  • Crystallography: Sulfonyl-piperazine derivatives () crystallize in monoclinic systems, validated via SHELX refinement . This suggests the target compound’s structure could be resolved similarly.

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